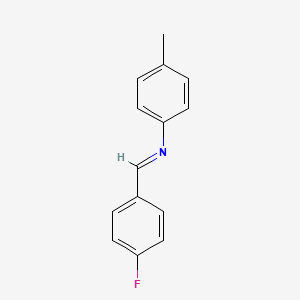

N-(4-Fluorobenzylidene)-para-toluidine

Description

N-(4-Fluorobenzylidene)-para-toluidine is a Schiff base synthesized via the condensation of para-toluidine (4-methylaniline) and 4-fluorobenzaldehyde. This compound features a fluorinated benzylidene group attached to the para position of the toluidine backbone, forming an imine (-C=N-) linkage. Schiff bases like this are widely studied for their versatility in coordination chemistry, biological activity, and applications in materials science . Para-toluidine itself is a key industrial intermediate used in dye production, pharmaceuticals, and agrochemicals, with a well-established global market .

Properties

CAS No. |

39769-11-4 |

|---|---|

Molecular Formula |

C14H12FN |

Molecular Weight |

213.25 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-N-(4-methylphenyl)methanimine |

InChI |

InChI=1S/C14H12FN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3 |

InChI Key |

NTPHQAYXOKEVIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzylidene)-para-toluidine typically involves the condensation reaction between 4-fluorobenzaldehyde and para-toluidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of N-(4-Fluorobenzylidene)-para-toluidine can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzylidene)-para-toluidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: The major products are typically oxides or hydroxyl derivatives.

Reduction: The major products are the original amine (para-toluidine) and aldehyde (4-fluorobenzaldehyde).

Substitution: The major products depend on the substituent introduced, such as methoxy or tert-butyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

N-(4-Fluorobenzylidene)-para-toluidine is structurally related to benzylideneaniline derivatives, which have been shown to possess anti-inflammatory properties. Research indicates that compounds in this class can be effective in treating inflammation and associated symptoms in warm-blooded animals. They have also been explored for their potential as topical treatments for conditions such as radiation-induced erythemas .

Pharmaceutical Development

The compound's structure allows it to serve as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the development of drugs targeting neuropsychiatric disorders, where derivatives of para-toluidine are modified to enhance efficacy and reduce side effects .

Chemical Synthesis and Material Science

Dye Manufacturing

N-(4-Fluorobenzylidene)-para-toluidine is employed as an intermediate in the production of dyes, particularly within the textile industry. Its chemical properties facilitate the synthesis of azo dyes, which are widely used due to their vibrant colors and stability .

Catalysis

Recent studies have highlighted the use of N-(4-Fluorobenzylidene)-para-toluidine derivatives in catalysis. These compounds can act as catalysts in various organic reactions, including hydrogenation and oxidation processes. The incorporation of palladium nanoparticles onto porous polymers has shown promising results for enhancing catalytic activity, particularly in the reduction of nitro compounds to amines .

Toxicological Studies

Safety and Environmental Impact

Toxicological assessments have been conducted to evaluate the safety profile of N-(4-Fluorobenzylidene)-para-toluidine and its derivatives. Studies indicate that while some derivatives may exhibit carcinogenic properties under certain conditions, others demonstrate acceptable safety margins when used appropriately . Understanding these toxicological aspects is crucial for ensuring safe handling and application in industrial settings.

Case Study 1: Anti-inflammatory Efficacy

A study investigating the anti-inflammatory effects of N-(4-Fluorobenzylidene)-para-toluidine demonstrated significant reductions in inflammation markers when applied topically on animal models. This research supports its potential use in developing non-steroidal anti-inflammatory drugs.

Case Study 2: Catalytic Activity

Research on metal-organic frameworks incorporating N-(4-Fluorobenzylidene)-para-toluidine has shown enhanced catalytic performance for organic transformations, particularly in reducing nitro groups to amines. The findings suggest that such frameworks could be utilized for green chemistry applications due to their efficiency and selectivity.

Data Tables

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzylidene)-para-toluidine involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit matrix metalloproteinases, which play a role in tumor invasion and metastasis. Additionally, it can induce apoptosis in cancer cells and reduce inflammation by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Key Observations :

- The 4-fluorobenzylidene group introduces moderate electron-withdrawing effects, balancing reactivity and stability. This contrasts with methoxy derivatives, which exhibit electron-donating properties that reduce electrophilic reactivity .

- Steric effects in tert-butyl-substituted analogues (e.g., 4d in ) hinder molecular packing, reducing crystallinity compared to the slimmer fluorinated derivative .

Spectroscopic and Crystallographic Data

NMR Spectroscopy :

- The imine proton in N-(4-Fluorobenzylidene)-para-toluidine resonates at δ ~8.3 ppm (¹H NMR), deshielded due to the electron-withdrawing -F group. This contrasts with δ ~8.2 ppm in methoxy derivatives (e.g., 5c), where electron donation shifts the signal upfield .

- ¹⁹F NMR signals for fluorinated derivatives appear at δ ~-115 ppm, confirming the integrity of the -F substituent .

Crystallography :

- N-(4-Fluorobenzylidene)piperidin-4-amine () exhibits a planar imine linkage (C=N bond length: ~1.28 Å) and dihedral angles influenced by fluorine’s electronegativity. Non-fluorinated analogues show greater torsional flexibility .

- In 2-(4-Fluorobenzylidene)-1,3,4-thiadiazol-2-amine (), fluorine participates in weak C–H···F interactions, stabilizing crystal packing—a feature absent in chloro or methoxy analogues .

Thermodynamic and Stability Profiles

- Thermal Stability : Fluorinated derivatives (e.g., melting point: 170–172°C in ) generally exhibit higher thermal stability than methoxy analogues (mp: ~150°C) due to stronger intermolecular interactions .

- Elemental Analysis : A bis(4-fluorobenzylidene)piperidine derivative () matches calculated C/N ratios (Calcd.: C, 68.34%; Found: 68.01%), confirming purity. Chloro analogues often deviate due to hygroscopicity .

Biological Activity

N-(4-Fluorobenzylidene)-para-toluidine is a Schiff base compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings.

N-(4-Fluorobenzylidene)-para-toluidine is synthesized through the condensation reaction between 4-fluorobenzaldehyde and para-toluidine, typically in an organic solvent like ethanol or methanol under reflux conditions. The reaction mechanism involves the formation of a carbon-nitrogen double bond characteristic of Schiff bases, which can be further modified through various chemical reactions, including oxidation and substitution reactions.

2.1 Anticancer Properties

Research indicates that N-(4-Fluorobenzylidene)-para-toluidine exhibits significant anticancer activity. It has been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor invasion and metastasis. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Case Study:

A study evaluated the cytotoxic effects of this compound on human tumor cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics, suggesting its potential as a novel anticancer agent .

2.2 Antimicrobial Activity

N-(4-Fluorobenzylidene)-para-toluidine has also been assessed for its antimicrobial properties. It demonstrated effective activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of N-(4-Fluorobenzylidene)-para-toluidine can be attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits key enzymes involved in cancer progression, particularly MMPs, which are essential for extracellular matrix remodeling during tumor metastasis.

- Cytokine Modulation: It reduces the production of pro-inflammatory cytokines, thereby potentially mitigating inflammation-related diseases .

- Induction of Apoptosis: By activating intrinsic apoptotic pathways, it leads to programmed cell death in malignant cells.

4. Research Findings

Numerous studies have documented the efficacy of N-(4-Fluorobenzylidene)-para-toluidine in various biological contexts:

- Antioxidant Activity: Some derivatives have shown promising antioxidant properties, which could contribute to their overall therapeutic potential by reducing oxidative stress in cells .

- Chelating Properties: The compound has displayed chelating abilities that may enhance its biological efficacy by stabilizing metal ions involved in cellular processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.